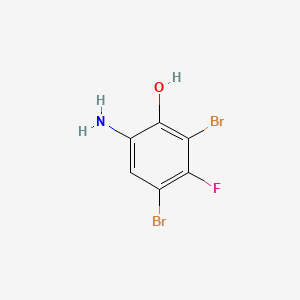

6-Amino-2,4-dibromo-3-fluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

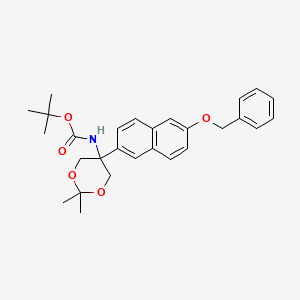

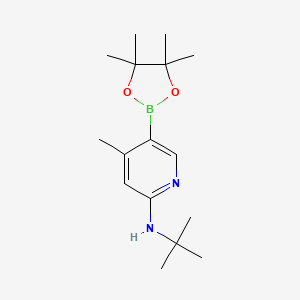

6-Amino-2,4-dibromo-3-fluorophenol is a chemical compound with the molecular formula C6H4Br2FNO and a molecular weight of 284.91 . It is also known by its CAS number 344-10-5 .

Molecular Structure Analysis

The molecular structure of 6-Amino-2,4-dibromo-3-fluorophenol consists of a phenol ring with amino, bromo, and fluoro substituents. The canonical SMILES representation of the molecule is C1=C(C(=C(C(=C1Br)F)Br)O)N .Physical And Chemical Properties Analysis

6-Amino-2,4-dibromo-3-fluorophenol has a molecular weight of 284.91 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on various factors including temperature and pressure.Applications De Recherche Scientifique

Fluorescent Amino Acids for Chemical Biology : Fluorescent amino acids, like 6-Amino-2,4-dibromo-3-fluorophenol, are crucial in studying biological systems. They help in constructing fluorescent macromolecules, such as peptides and proteins, without disrupting their native properties. These amino acids have been designed for tracking protein–protein interactions in situ and imaging nanoscopic events in real time with high spatial resolution (Cheng et al., 2020).

Photophysics and Biological Applications : A study on 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shares structural similarities with 6-Amino-2,4-dibromo-3-fluorophenol, highlights its use as a biological probe. This fluorophore shows significant emission shifts in polar environments, making it useful for monitoring protein-protein interactions (Vázquez et al., 2005).

19F-NMR Study in Biochemistry : The use of 19F-NMR to study the ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase, a process relevant to the behavior of 6-Amino-2,4-dibromo-3-fluorophenol, provides insights into reaction mechanisms and hydroxylation preferences (Peelen et al., 1993).

Protease Sensing with Latent Fluorophores : The use of a self-immolative linker strategy with latent fluorophores for protease sensing can be applied to 6-Amino-2,4-dibromo-3-fluorophenol. This technique releases a parent phenol-based fluorophore through an enzyme-initiated reaction, useful in detecting specific proteases (Richard et al., 2008).

Synthesis and Energetic Properties : Research on 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol, compounds related to 6-Amino-2,4-dibromo-3-fluorophenol, explores their synthesis and energetic properties. This study contributes to the understanding of the chemical characteristics of such compounds (Klapötke et al., 2015).

Antibacterial Agent Synthesis : The synthesis of new molecules incorporating fluorophenyl groups, like 6-Amino-2,4-dibromo-3-fluorophenol, for potential use as antibacterial agents. This approach involves creating compounds with specific pharmacophoric groups, demonstrating the biological relevance of such structures (Holla et al., 2003).

Keap1-Nrf2 Protein-Protein Interaction Inhibition : Fluorophenols bearing nitrogenated heterocycles, similar to 6-Amino-2,4-dibromo-3-fluorophenol, have been identified as novel inhibitors of the Keap1-Nrf2 protein-protein interaction. This research suggests potential therapeutic applications for such compounds (Feng et al., 2019).

Genetically Encoded Fluorescent Amino Acid : A study on genetically encoded fluorescent amino acids, similar to 6-Amino-2,4-dibromo-3-fluorophenol, demonstrates their use in studying protein structure and dynamics. This approach enables selective and efficient biosynthetic incorporation of fluorophores into proteins at defined sites (Summerer et al., 2006).

Propriétés

IUPAC Name |

6-amino-2,4-dibromo-3-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FNO/c7-2-1-3(10)6(11)4(8)5(2)9/h1,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMAAPXJSAAGAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,4-dibromo-3-fluorophenol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)